Methyl 4-(acetoxymethyl)benzoate
Overview
Description
Methyl 4-(acetoxymethyl)benzoate is an organic compound with the chemical formula C10H10O4. It is a benzoate ester that is methyl benzoate substituted by an acetoxy group at position 4. This compound is typically a colorless to light yellow liquid, soluble in organic solvents such as ether, alcohol, and ester, but insoluble in water . It is mainly used as a reagent and intermediate in organic synthesis, with applications in the preparation of medicines, pesticides, dyes, and optical materials .
Preparation Methods
Methyl 4-(acetoxymethyl)benzoate can be synthesized through various methods. One common synthetic route involves the reaction of methyl benzoate with an acid chloride under heating conditions . The reaction typically proceeds as follows:
Esterification: Methyl benzoate reacts with acetic anhydride in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-(acetoxymethyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form 4-(acetoxymethyl)benzoic acid.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(acetoxymethyl)benzoate has a wide range of applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism by which methyl 4-(acetoxymethyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it can bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to cell death . Additionally, it may interact with 16S ribosomal RNA, inhibiting protein synthesis .
Comparison with Similar Compounds
Methyl 4-(acetoxymethyl)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester without the acetoxy group, used in similar applications but with different reactivity and properties.
Ethyl benzoate: Another ester with an ethyl group instead of a methyl group, used in the synthesis of various organic compounds.
Methyl 4-hydroxybenzoate: A compound with a hydroxyl group at position 4, used as a preservative in cosmetics and pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
methyl 4-(acetyloxymethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-7-9-3-5-10(6-4-9)11(13)14-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTKRZQPZMGMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344467 | |
Record name | Methyl 4-(acetoxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27548-25-0 | |
Record name | Methyl 4-(acetoxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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